3-Bromo-6-hydrazinyl-2-methylpyridine hcl
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Overview
Description
3-Bromo-6-hydrazinyl-2-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H8BrN3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydrazinyl-2-methylpyridine hydrochloride typically involves the bromination of 2-methylpyridine followed by hydrazination. The process can be summarized as follows:
Bromination: 2-methylpyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position, forming 3-bromo-2-methylpyridine.
Hydrazination: The brominated product is then reacted with hydrazine hydrate to introduce the hydrazinyl group at the 6-position, yielding 3-bromo-6-hydrazinyl-2-methylpyridine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-hydrazinyl-2-methylpyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, potentially forming azo compounds or other derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-hydrazinyl-2-methylpyridine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-hydrazinyl-2-methylpyridine hydrochloride depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the hydrazinyl group, making it less versatile in certain reactions.
2-Bromo-6-methylpyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
3-Amino-2-bromo-6-methylpyridine: Contains an amino group instead of a hydrazinyl group, leading to different chemical properties and uses.
Uniqueness
3-Bromo-6-hydrazinyl-2-methylpyridine hydrochloride is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c1-4-5(7)2-3-6(9-4)10-8;/h2-3H,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPANZAXVDXEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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